(29H,31H-Phthalocyaninato(2-)-N29,N30,N31,N32)platinum
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(29H,31H-Phthalocyaninato(2-)-N29,N30,N31,N32)platinum is a coordination compound that features a platinum ion at its core, surrounded by a phthalocyanine ligand. Phthalocyanines are a class of macrocyclic compounds that are structurally similar to porphyrins, which are found in hemoglobin and chlorophyll. The platinum ion in this compound is coordinated to the nitrogen atoms of the phthalocyanine ring, forming a stable and highly conjugated system. This compound is known for its unique electronic properties and has been studied for various applications in materials science, catalysis, and medicine .
Scientific Research Applications
Chemistry: The compound is used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions. Its unique electronic properties make it an effective catalyst for these processes.
Biology: Research has explored the use of this compound in photodynamic therapy (PDT) for cancer treatment. The compound can generate reactive oxygen species upon light irradiation, which can selectively kill cancer cells.
Medicine: Beyond PDT, the compound has been investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Preparation Methods
The synthesis of (29H,31H-Phthalocyaninato(2-)-N29,N30,N31,N32)platinum typically involves the reaction of a platinum salt with a phthalocyanine precursor. One common method is to react platinum(II) chloride with phthalonitrile in the presence of a base, such as sodium methoxide, under reflux conditions. The reaction proceeds through the formation of an intermediate complex, which then cyclizes to form the final phthalocyanine compound. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and more efficient purification techniques .
Chemical Reactions Analysis
(29H,31H-Phthalocyaninato(2-)-N29,N30,N31,N32)platinum undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form platinum(IV) derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the platinum(II) center to platinum(0) or platinum(I) species. Reducing agents such as sodium borohydride or hydrazine are typically used.
Substitution: The nitrogen atoms in the phthalocyanine ring can be substituted with other ligands, such as halides or phosphines, under appropriate conditions.
Mechanism of Action
The mechanism by which (29H,31H-Phthalocyaninato(2-)-N29,N30,N31,N32)platinum exerts its effects depends on its application:
Catalysis: In catalytic reactions, the platinum center acts as the active site, facilitating the activation of substrates and the formation of reaction intermediates. The conjugated phthalocyanine ring helps stabilize these intermediates, enhancing the overall catalytic efficiency.
Photodynamic Therapy: In PDT, the compound absorbs light and undergoes a photochemical reaction to generate reactive oxygen species, such as singlet oxygen.
Comparison with Similar Compounds
(29H,31H-Phthalocyaninato(2-)-N29,N30,N31,N32)platinum can be compared with other metal-phthalocyanine complexes, such as:
Copper(II) Phthalocyanine: Known for its use in dyes and pigments, copper(II) phthalocyanine has similar electronic properties but different catalytic activities compared to the platinum complex.
Zinc(II) Phthalocyanine: This compound is also studied for its use in PDT and electronic applications. It has a different coordination environment and electronic structure compared to the platinum complex.
Iron(II) Phthalocyanine: Used as a catalyst in various oxidation reactions, iron(II) phthalocyanine has distinct redox properties that differentiate it from the platinum complex.
Properties
CAS No. |
14075-08-2 |
---|---|
Molecular Formula |
C32H18N8Pt |
Molecular Weight |
709.6 g/mol |
IUPAC Name |
2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;platinum |
InChI |
InChI=1S/C32H18N8.Pt/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-16H,(H2,33,34,35,36,37,38,39,40); |
InChI Key |
SRDWTNKUMAVYCC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.[Pt+2] |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C(N5)N=C7C8=CC=CC=C8C(=N7)N=C2N3)C9=CC=CC=C94.[Pt] |
14075-08-2 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.